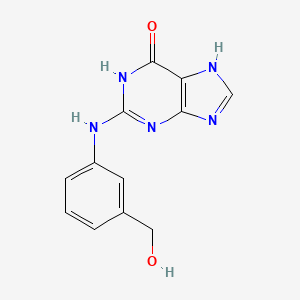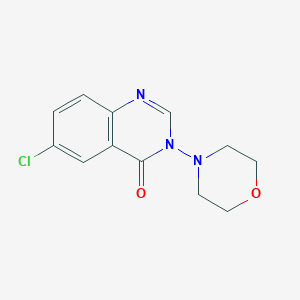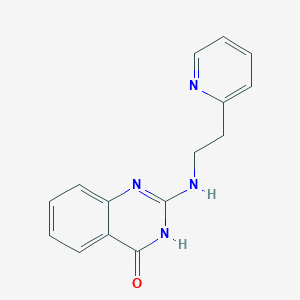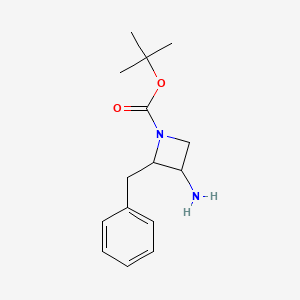
tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate: is a chemical compound with the molecular formula C14H22N2O2 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl bromide, potassium carbonate, dichloromethane.
Major Products:
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of azetidine derivatives on cellular processes. It can serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use in the synthesis of drugs targeting specific enzymes or receptors. It is also investigated for its role in the development of new antibiotics and antiviral agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the target.
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-ethynylazetidine-1-carboxylate
- tert-Butyl 4-anilinopiperidine-1-carboxylate
Comparison: tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to tert-Butyl 3-aminoazetidine-1-carboxylate, the benzyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. tert-Butyl 3-ethynylazetidine-1-carboxylate, on the other hand, has an ethynyl group that provides different reactivity and applications in organic synthesis. tert-Butyl 4-anilinopiperidine-1-carboxylate is structurally different, with a piperidine ring, and is used in the synthesis of fentanyl derivatives.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
tert-butyl 3-amino-2-benzylazetidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12(16)13(17)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3 |
Clé InChI |
IZNCHBKTGNOZDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



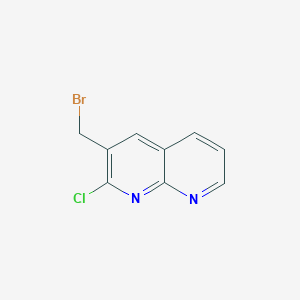
![2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)
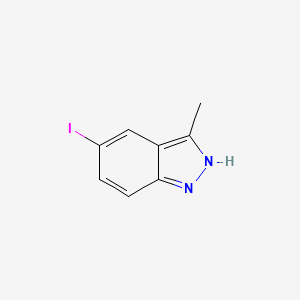
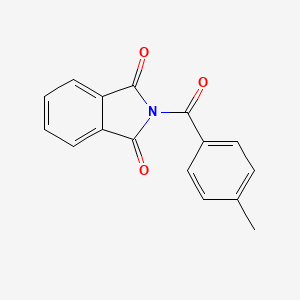
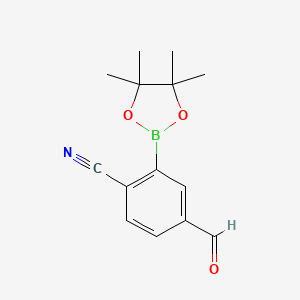
![(2-Chloro-4-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanol](/img/structure/B11856631.png)
![6-Fluoro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B11856632.png)
